![molecular formula C13H9N3O B5795827 2-(2-furyl)-5H-[1,2,4]triazolo[5,1-a]isoindole](/img/structure/B5795827.png)
2-(2-furyl)-5H-[1,2,4]triazolo[5,1-a]isoindole
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Overview
Description
2-(2-furyl)-5H-[1,2,4]triazolo[5,1-a]isoindole is a heterocyclic compound that belongs to the class of triazoloisoindoles. It has attracted the attention of researchers due to its unique structural features and potential biological activities.
Mechanism of Action
The exact mechanism of action of 2-(2-furyl)-5H-[1,2,4]triazolo[5,1-a]isoindole is not fully understood. However, it has been suggested that its biological activities may be attributed to its ability to interact with cellular targets such as DNA and enzymes. For example, it has been reported that 2-(2-furyl)-5H-[1,2,4]triazolo[5,1-a]isoindole can inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription.
Biochemical and physiological effects:
Several studies have reported the biochemical and physiological effects of 2-(2-furyl)-5H-[1,2,4]triazolo[5,1-a]isoindole. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade. It also exhibits antibacterial activity by disrupting the bacterial cell membrane. Moreover, 2-(2-furyl)-5H-[1,2,4]triazolo[5,1-a]isoindole has been shown to reduce inflammation and pain by inhibiting the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-(2-furyl)-5H-[1,2,4]triazolo[5,1-a]isoindole is its potential as a fluorescent probe for detecting metal ions. It is also relatively easy to synthesize, making it a suitable candidate for further studies. However, one of the limitations is its low solubility in water, which may affect its bioavailability and limit its use in certain applications.
Future Directions
Future research on 2-(2-furyl)-5H-[1,2,4]triazolo[5,1-a]isoindole could focus on exploring its potential as a therapeutic agent for various diseases. For example, it could be studied for its potential as an anticancer drug or as an antimicrobial agent. Moreover, future research could focus on improving its solubility and bioavailability, which could increase its effectiveness in various applications. Additionally, further studies could be conducted to understand its mechanism of action and cellular targets, which could provide insights into its potential therapeutic applications.
Synthesis Methods
The synthesis of 2-(2-furyl)-5H-[1,2,4]triazolo[5,1-a]isoindole has been reported in the literature. One of the most common methods involves the reaction of 2-aminobenzamide with furfural in the presence of acetic acid and glacial acetic acid. The reaction mixture is then refluxed for several hours, and the product is obtained by filtration and recrystallization.
Scientific Research Applications
2-(2-furyl)-5H-[1,2,4]triazolo[5,1-a]isoindole has been extensively studied for its potential biological activities. Several studies have reported its antitumor, antimicrobial, and antifungal properties. It has also been shown to possess anti-inflammatory and analgesic activities. Moreover, 2-(2-furyl)-5H-[1,2,4]triazolo[5,1-a]isoindole has been studied for its potential as a fluorescent probe for detecting metal ions.
properties
IUPAC Name |
2-(furan-2-yl)-5H-[1,2,4]triazolo[5,1-a]isoindole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3O/c1-2-5-10-9(4-1)8-16-13(10)14-12(15-16)11-6-3-7-17-11/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZJBZEMXENMQKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=NC(=NN31)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(furan-2-yl)-5H-[1,2,4]triazolo[5,1-a]isoindole |
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